molecular formula C10H12O2S B14492933 2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid CAS No. 63462-26-0

2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid

Katalognummer: B14492933
CAS-Nummer: 63462-26-0
Molekulargewicht: 196.27 g/mol
InChI-Schlüssel: XYOSGYCYXVLMIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid is an organic compound characterized by the presence of a sulfanyl group attached to an acetic acid moiety, which is further substituted with a 2,5-dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethylphenyl)-2-sulfanylacetic acid typically involves the reaction of 2,5-dimethylphenylacetic acid with thiol-containing reagents. One common method includes the use of chloroacetyl chloride and p-xylene, followed by a Friedel-Crafts reaction in the presence of aluminum chloride to form 2-chloro-1-(2,5-dimethylphenyl)ethanone. This intermediate is then reacted with a thiol reagent under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,5-dimethylphenyl)-2-sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

    2,5-Dimethylphenylacetic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.

Uniqueness: 2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid is unique due to the presence of both a sulfanyl group and a phenyl ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

63462-26-0

Molekularformel

C10H12O2S

Molekulargewicht

196.27 g/mol

IUPAC-Name

2-(2,5-dimethylphenyl)-2-sulfanylacetic acid

InChI

InChI=1S/C10H12O2S/c1-6-3-4-7(2)8(5-6)9(13)10(11)12/h3-5,9,13H,1-2H3,(H,11,12)

InChI-Schlüssel

XYOSGYCYXVLMIS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)C(C(=O)O)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.